molecular formula C16H18N2O3 B2633917 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)picolinamide CAS No. 1788558-03-1

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)picolinamide

Cat. No. B2633917
CAS RN: 1788558-03-1
M. Wt: 286.331
InChI Key: HLIJHMHQMHFPIN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-methoxy-2-(2-methoxyphenyl)ethyl)picolinamide” is complex. A related compound, “N-(2-methoxyphenyl)picolinamide”, has been studied, and it was found that the nitrogen atom in the picolinamide ring and the selenium atom in two selenobenzenes were coplanar .

Scientific Research Applications

1. Coordination Chemistry and Metallurgy

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)picolinamide and its derivatives have been significantly explored in the coordination chemistry of transition metals. The compounds are used as ligands in metal complexes, where they exhibit unique coordination modes and contribute to the formation of diverse metal-ligand architectures. For instance, N-(aryl)picolinamide complexes with ruthenium display interesting coordination as monoanionic bidentate N,N donors. These complexes exhibit distinct magnetic, spectroscopic, and electrochemical properties, making them valuable in studies related to molecular electronics, catalysis, and material science (Nag, Butcher, & Bhattacharya, 2007). Additionally, similar behavior is observed with iridium complexes, where N-(aryl)picolinamide ligands engage in N-H and C-H bond activations (Dasgupta, Tadesse, Blake, & Bhattacharya, 2008).

2. Radiotracer Development for PET Imaging

This compound derivatives are instrumental in the field of diagnostic imaging, particularly in the development of PET radiotracers. These compounds, when labeled with carbon-11, serve as potent radioligands for imaging metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. This application is crucial for noninvasive exploration of neurological conditions and for studying receptor expression in various pathological states (Kil et al., 2013).

3. Neuropharmacology

This compound-based compounds have shown significant binding affinity to serotonin receptors, making them potential candidates for neuropharmacological agents. These compounds are synthesized with structural elements targeting 5-HT1A, 5-HT2A, and 5-HT2C receptors, providing insights into receptor-ligand interactions and paving the way for the development of novel therapeutic agents in the treatment of various neurological and psychiatric disorders (Fiorino et al., 2017).

4. Spectroscopy and Theoretical Chemistry

The spectral properties and theoretical aspects of this compound derivatives have been extensively studied. These studies involve investigating the electronic structure, vibrational frequencies, and molecular geometry of metal complexes containing these ligands. Such research provides deep insights into the electronic transitions, molecular orbitals, and structural characteristics of these complexes, contributing to a better understanding of their chemical behavior and potential applications (Sonam, Das, & Das, 2022).

5. Mass Spectrometry and Analytical Chemistry

In analytical chemistry, particularly in mass spectrometry, derivatives of this compound are used to enhance the matrix-assisted laser desorption/ionization (MALDI) signal of peptides. This enhancement is achieved through picolinamidination of amino groups in peptides, significantly improving the sensitivity and detection limits of MALDI-based analytical techniques (Kim, Kim, & Kim, 2008).

Mechanism of Action

properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-14-9-4-3-7-12(14)15(21-2)11-18-16(19)13-8-5-6-10-17-13/h3-10,15H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIJHMHQMHFPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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